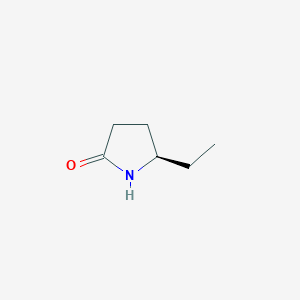

(R)-5-Ethylpyrrolidin-2-one

Description

Significance of Chiral γ-Lactam Scaffolds in Advanced Organic Synthesis

The chiral γ-lactam framework is a privileged structural motif found in a vast array of biologically active natural products and pharmaceuticals. acs.orgresearchgate.netrsc.org This prevalence has spurred considerable interest in developing efficient methods for their construction. researchgate.netrsc.orgrsc.org These scaffolds are not only key components of drugs but also serve as versatile intermediates in organic synthesis. researchgate.netresearchgate.net Their utility stems from their rigid, three-dimensional structure which can be exploited to control the stereochemical outcome of chemical reactions. benthamdirect.com

The development of novel synthetic methodologies for the preparation and functionalization of the γ-lactam core has become a major focus for many synthetic chemists. researchgate.netresearchgate.net The synthesis of chiral γ-lactams is particularly crucial as enantiomerically pure derivatives are often required for biological testing and as key intermediates in the preparation of bioactive natural products. researchgate.net The importance of these scaffolds is underscored by the continuous development of new synthetic strategies, including transition metal-catalyzed reactions, to access these valuable structures efficiently and selectively. rsc.org

Overview of Stereochemical Importance in Pyrrolidinone Derivatives and Analogues of (R)-5-Ethylpyrrolidin-2-one

Stereochemistry plays a critical role in the biological activity of pyrrolidinone derivatives. nih.gov The specific three-dimensional arrangement of atoms can dramatically influence how a molecule interacts with biological targets like enzymes and receptors. nih.govacs.org For instance, different stereoisomers of a compound can exhibit vastly different pharmacological profiles, with one enantiomer being therapeutically active while the other is inactive or even detrimental. nih.govlongdom.org

In the context of pyrrolidinone derivatives, the stereogenicity of the carbon atoms in the ring is a key feature. nih.gov The spatial orientation of substituents, such as the ethyl group in this compound, can lead to different binding modes with enantioselective proteins, resulting in varied biological outcomes. nih.gov Research on nature-inspired compounds has shown that stereochemistry can lead to significant differences in biological activity, with natural isomers often being the most potent. mdpi.com This highlights the necessity of controlling stereochemistry during synthesis to achieve the desired therapeutic effect and minimize off-target interactions. longdom.org The development of chiral drugs often requires the synthesis and testing of individual enantiomers to ensure safety and efficacy, a process mandated by regulatory agencies. nih.gov

Historical Development and Contemporary Research Trajectories in Chiral Pyrrolidinone Synthesis

The synthesis of chiral pyrrolidinones has evolved significantly over the years. Early methods often relied on the use of chiral starting materials, such as amino acids, which are naturally occurring and provide a source of chirality. nih.govnih.gov These "chiral pool" approaches are still widely used. nih.gov

More recently, the focus has shifted towards the development of catalytic asymmetric methods, which allow for the creation of chiral pyrrolidinones from achiral starting materials. rsc.orgrsc.orgacs.org These methods often employ chiral catalysts, such as transition metal complexes or organocatalysts, to control the stereochemical outcome of the reaction. nih.govmdpi.comorganic-chemistry.org The advent of organocatalysis, in which small organic molecules are used as catalysts, has been particularly impactful, with proline and its derivatives being extensively studied. nih.govmdpi.comnih.gov

Contemporary research continues to push the boundaries of chiral pyrrolidinone synthesis. Current trends include the development of more efficient and sustainable synthetic routes, often utilizing earth-abundant metal catalysts or biocatalysis. researchgate.netacs.org There is also a strong emphasis on creating pyrrolidinones with complex substitution patterns and multiple stereocenters, which are challenging to synthesize using traditional methods. benthamdirect.comnih.gov The development of tandem or cascade reactions, where multiple chemical transformations occur in a single pot, is another active area of research, offering a more atom- and step-economical approach to these valuable compounds. nih.gov

Compound Information

Structure

3D Structure

Propriétés

Formule moléculaire |

C6H11NO |

|---|---|

Poids moléculaire |

113.16 g/mol |

Nom IUPAC |

(5R)-5-ethylpyrrolidin-2-one |

InChI |

InChI=1S/C6H11NO/c1-2-5-3-4-6(8)7-5/h5H,2-4H2,1H3,(H,7,8)/t5-/m1/s1 |

Clé InChI |

QMXPTUUFGSTIKK-RXMQYKEDSA-N |

SMILES isomérique |

CC[C@@H]1CCC(=O)N1 |

SMILES canonique |

CCC1CCC(=O)N1 |

Origine du produit |

United States |

Chemical Reactivity and Transformation Pathways of R 5 Ethylpyrrolidin 2 One and Its Analogues

Functional Group Interconversions on the Pyrrolidinone Core

Functional group interconversions are fundamental transformations in organic synthesis that involve converting one functional group into another through processes like substitution, addition, elimination, oxidation, or reduction. imperial.ac.uksolubilityofthings.com These reactions are crucial for modifying the chemical properties and reactivity of the pyrrolidinone core.

Oxidation and Reduction Reactions

Oxidation-reduction (redox) reactions involve the transfer of electrons between chemical species, leading to a change in their oxidation states. khanacademy.orgbccampus.ca In the context of the pyrrolidinone core, these reactions are pivotal for introducing or modifying functional groups.

Oxidation: The oxidation of the pyrrolidinone ring can lead to the formation of various derivatives. For instance, the carbon atoms of the ring can be oxidized to introduce carbonyl groups or hydroxyl groups, which can then be further functionalized. Common oxidizing agents used in organic synthesis include potassium permanganate (B83412) (KMnO₄) and pyridinium (B92312) chlorochromate (PCC). solubilityofthings.com The nitrogen atom in the pyrrolidinone ring can also undergo oxidation.

Reduction: Reduction reactions are employed to convert carbonyl groups or other oxidized functionalities back to alcohols or alkanes. solubilityofthings.com For example, the lactam carbonyl group in the pyrrolidinone ring can be reduced to a methylene (B1212753) group, yielding the corresponding pyrrolidine (B122466). Common reducing agents for this purpose include strong hydrides like lithium aluminum hydride (LiAlH₄). imperial.ac.uk This transformation is significant as it converts the lactam into a cyclic amine, which can have distinctly different biological activities and chemical properties. The choice of reducing agent is critical to achieve selectivity, especially when other reducible functional groups are present in the molecule.

Table 1: Examples of Oxidation and Reduction Reactions on Pyrrolidinone Analogues

| Reaction Type | Reactant | Reagent(s) | Product | Description |

| Oxidation | Primary Alcohol | PCC or KMnO₄ | Aldehyde/Carboxylic Acid | Oxidation of a hydroxyl group on a side chain. solubilityofthings.com |

| Reduction | Lactam Carbonyl | LiAlH₄ | Cyclic Amine | Reduction of the lactam to the corresponding pyrrolidine. imperial.ac.uk |

| Reduction | Nitrile | LiAlH₄, DIBAL-H | Primary Amine | Reduction of a nitrile substituent on the pyrrolidinone ring. imperial.ac.uk |

Electrophilic and Nucleophilic Substitution Reactions

Substitution reactions are a cornerstone of organic chemistry, allowing for the introduction of a wide variety of functional groups onto the pyrrolidinone scaffold.

Electrophilic Substitution: In electrophilic substitution, an electrophile displaces a functional group on the pyrrolidinone ring, typically a hydrogen atom. The electron density of the pyrrolidinone ring influences the regioselectivity of these reactions. For instance, in pyrrole, an analogue of pyrrolidinone, electrophilic substitution preferentially occurs at the C2 position due to the formation of a more stable cationic intermediate. youtube.com While the saturated nature of the pyrrolidinone ring makes direct aromatic-like electrophilic substitution less common, the principles can be applied to activated positions, such as the α-carbon to the carbonyl group, after deprotonation.

Nucleophilic Substitution: Nucleophilic substitution reactions involve the attack of a nucleophile on an electrophilic center of the pyrrolidinone derivative. A common example is the Sₙ2 reaction, where a nucleophile displaces a leaving group on a side chain attached to the pyrrolidinone ring. youtube.com The stereochemistry of these reactions is crucial, often proceeding with an inversion of configuration at the reaction center. youtube.com The lactam nitrogen can also act as a nucleophile after deprotonation, participating in reactions with various electrophiles.

Cascade and Domino Reactions Involving Pyrrolidinone Moieties

Cascade or domino reactions are powerful synthetic strategies where a single event triggers a series of subsequent intramolecular reactions, leading to the rapid construction of complex molecular architectures from simple starting materials. rsc.orgmdpi.comnih.gov These reactions are highly atom- and step-economical. mdpi.com

In the context of pyrrolidinone synthesis, cascade reactions can be initiated by various transformations. For example, a Michael addition can be followed by an intramolecular cyclization and other subsequent steps to form functionalized pyrrolidinone structures in a single pot. nih.gov Another example involves the reaction of arylsulfonamides with cyclopropane (B1198618) diesters, which proceeds through a nucleophilic ring-opening, a Smiles-Truce aryl transfer, and subsequent lactam formation to yield α-arylated pyrrolidinones. acs.org

A notable domino reaction involves the synthesis of pyrrolo[2,1-a]isoquinolines from 2-aryl-pyrrolidines and alkynes. rsc.orgresearchgate.net This process occurs via an oxidative dehydrogenation, cyclization coupling, and dehydrogenative aromatization sequence, catalyzed by a multi-component system. rsc.orgresearchgate.net Such reactions highlight the utility of the pyrrolidinone scaffold in constructing fused heterocyclic systems.

Stereospecific Transformations and Chiral Pool Applications of Pyrrolidinone Building Blocks

The inherent chirality of many pyrrolidinone derivatives, such as those derived from amino acids like L-proline, makes them valuable chiral building blocks in asymmetric synthesis. nih.gov The "chiral pool" refers to the collection of readily available, enantiomerically pure natural products that can be used as starting materials for the synthesis of complex chiral molecules. nih.gov

(R)-5-Ethylpyrrolidin-2-one, with its defined stereocenter at the C5 position, is an example of a chiral building block. Its stereochemistry can be transferred to new products through stereospecific transformations. For instance, reactions at the stereocenter or adjacent positions can be controlled to produce a single stereoisomer of the product. This is crucial in drug discovery, where different enantiomers of a molecule can have vastly different biological activities. nih.gov

The synthesis of chiral α-substituted pyrrolidines can be achieved with high diastereocontrol, demonstrating the potential for creating libraries of chiral compounds for screening purposes. rsc.org The stereospecific cyclization of certain epoxides can also lead to chiral building blocks with high stereocontrol. mdpi.com

Derivatization Strategies for Expanding Molecular Complexity of Pyrrolidinone Structures

Derivatization involves chemically modifying a compound to produce a new compound with different properties. These strategies are essential for expanding the structural diversity and molecular complexity of pyrrolidinone-based molecules, which is particularly important in drug discovery and materials science.

One common strategy is the functionalization of the lactam nitrogen. After deprotonation, the nitrogen anion can react with a wide range of electrophiles, such as alkyl halides and acyl chlorides, to introduce new substituents. Another key position for derivatization is the α-carbon to the carbonyl group. Deprotonation at this position generates an enolate, which can then react with various electrophiles to introduce alkyl, aryl, or other functional groups.

Furthermore, the functional groups already present on the pyrrolidinone ring or its side chains can be transformed into other groups, as discussed in the context of functional group interconversions. For example, a nitro group on an aromatic substituent can be reduced to an aniline, which then serves as a handle for further functionalization. acs.org Chemical derivatization techniques, such as dimethylation and alkylamidation, have also been employed to enhance the identification of peptides in mass spectrometry, a strategy that could be adapted for the analysis and characterization of complex pyrrolidinone derivatives. nih.gov

Applications As Chiral Building Blocks and Synthetic Intermediates in Complex Molecule Construction

Role in Asymmetric Synthesis of Nitrogen-Containing Heterocycles

The pyrrolidine (B122466) ring is a fundamental structural motif found in a vast array of natural products and pharmaceuticals. acs.orgnih.gov The enantiomerically pure nature of (R)-5-Ethylpyrrolidin-2-one makes it an invaluable starting material for the stereoselective synthesis of substituted pyrrolidines and other nitrogen-containing heterocycles. acs.orggumed.edu.pl

The synthesis of enantioenriched 2,5-disubstituted pyrrolidines, for instance, is a significant area of research due to their prevalence in biologically active compounds and their use as chiral ligands. acs.orgnih.gov Strategies often involve the use of the chiral pool, where naturally occurring chiral molecules like this compound serve as the foundation for creating more complex structures. acs.org The inherent chirality of the starting material guides the stereochemical outcome of subsequent reactions, allowing for the controlled formation of new stereocenters.

Precursor for Advanced Organic Scaffolds and Derivatives

The utility of this compound extends beyond the synthesis of simple pyrrolidines. It serves as a key precursor for the construction of more elaborate molecular architectures, including those with fused and spirocyclic systems.

Synthesis of Pyrrolidinone-Containing Pyrimidine (B1678525) Derivatives

While direct synthesis of pyrrolidinone-containing pyrimidine derivatives from this compound is a specific transformation, the broader context of creating complex heterocyclic systems is well-established. For instance, the synthesis of spiro pyrrolo[3,4-d]pyrimidines has been achieved through one-pot condensation reactions, highlighting the potential for pyrrolidinone scaffolds to be incorporated into pyrimidine-based structures. rsc.org

Construction of Fused and Spirocyclic Systems Incorporating Pyrrolidinone Rings

The construction of fused and spirocyclic systems is a powerful strategy for exploring three-dimensional chemical space and generating novel molecular frameworks. rsc.org this compound can be a key component in these intricate syntheses. A versatile, stereoselective, diversity-oriented synthetic pathway has been developed to create a variety of chiral spiro and fused heterocyclic small molecules. rsc.org This "build-couple-pair" approach can utilize chiral acyl bicyclic lactams, which can be derived from pyrrolidinone structures, to generate complex asymmetric fused and spirocyclic nitrogen heterocycles. rsc.org Furthermore, multi-component reactions have been shown to be effective in constructing spiro-pyrrolidines, demonstrating an accelerated pathway to these complex structures. rsc.org

Development of Chiral Ligands and Organocatalysts based on Pyrrolidinone Frameworks

The pyrrolidine scaffold is a privileged structure in the design of chiral ligands for metal-catalyzed reactions and in the development of organocatalysts. acs.orgnih.govnih.gov The C2-symmetrical nature of many 2,5-disubstituted pyrrolidines, which can be synthesized from chiral precursors like this compound, makes them particularly effective in inducing high levels of stereoselectivity. acs.orgnih.gov

Advanced Spectroscopic and Structural Elucidation of R 5 Ethylpyrrolidin 2 One and Its Derivatives

Chiroptical Spectroscopy for Absolute Configuration Determination

Chiroptical spectroscopy has become an indispensable tool for determining the absolute configuration of chiral molecules in solution. nih.govmdpi.com These non-destructive methods measure the differential interaction of a chiral sample with left and right circularly polarized light, providing a unique fingerprint of its stereochemistry. mdpi.comresearchgate.net Unlike X-ray crystallography, which requires a single crystal, chiroptical techniques can be applied directly to solutions, although they often rely on quantum chemical calculations to interpret the results. researchgate.netspark904.nl

Electronic Circular Dichroism (CD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light associated with electronic transitions. encyclopedia.pub For a chiral molecule like (R)-5-Ethylpyrrolidin-2-one, the ECD spectrum provides information about its absolute configuration. The spectrum displays positive or negative bands, known as Cotton effects, which are characteristic of the molecule's specific three-dimensional arrangement. nih.govnih.gov

The standard procedure involves comparing the experimentally measured ECD spectrum with spectra calculated using time-dependent density functional theory (TD-DFT) for both the (R) and (S) enantiomers. researchgate.netresearchgate.net A good match between the experimental and one of the calculated spectra allows for a confident assignment of the absolute configuration. nih.gov For example, in studies of similar chiral molecules, the (R) and (S) isomers are expected to show nearly mirror-image ECD spectra. nih.govresearchgate.net This comparative method is a powerful alternative when crystallographic methods are not feasible. researchgate.net

Table 1: Principles of Chiroptical Spectroscopy Techniques

| Technique | Principle | Application in Stereochemistry |

|---|---|---|

| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized light by chromophores undergoing electronic transitions. encyclopedia.pub | Determination of absolute configuration by comparing experimental spectra with quantum chemical calculations for possible stereoisomers. nih.govresearchgate.net |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light associated with molecular vibrations. spark904.nl | Provides detailed conformational and configurational information for a wide range of chiral molecules in solution. spark904.nlsoton.ac.uk |

| Optical Rotation (OR) / Optical Rotatory Dispersion (ORD) | Rotation of the plane of plane-polarized light by a chiral substance; ORD is the variation of this rotation with wavelength. researchgate.net | Historically used for assigning absolute configuration, now often used in conjunction with other methods for confirmation. researchgate.net |

Anomalous Dispersion of X-rays in Crystallography for Absolute Configuration

Anomalous dispersion, more accurately termed resonant scattering, is an X-ray diffraction phenomenon that provides a definitive method for determining the absolute configuration of a chiral molecule in the solid state. csic.esnumberanalytics.com The technique relies on the fact that when the energy of the incident X-rays is near an absorption edge of an atom in the crystal, the atom's scattering factor becomes a complex number with real (f') and imaginary (f'') components. ucl.ac.ukwikipedia.org This phase shift in the scattered X-rays violates Friedel's Law, which states that the intensities of diffraction spots (h,k,l) and (-h,-k,-l) are equal for non-centrosymmetric crystals in the absence of this effect. csic.es

By carefully measuring the intensity differences between these Friedel pairs, the absolute structure of the molecule can be determined. csic.es The development of synchrotron radiation sources has greatly enhanced this method, as the X-ray wavelength can be tuned to maximize the anomalous scattering effect for a specific element. numberanalytics.comwikipedia.org For organic molecules like this compound, which are composed of light atoms (C, N, O, H), the anomalous scattering effect is generally weak with standard X-ray sources (e.g., Mo Kα). nih.gov However, using a longer wavelength, such as Cu Kα radiation, can produce a measurable effect sufficient to assign the absolute structure, often in combination with other methods like ECD for a high degree of confidence. nih.govnih.gov

Solid-State Structural Analysis and Polymorphism of Chiral Pyrrolidinones

The arrangement of molecules in a crystal lattice, or solid-state structure, dictates important physicochemical properties. For chiral compounds, the solid-state behavior of the pure enantiomer can differ significantly from that of the racemic mixture.

X-ray Diffraction Studies of Enantiopure and Racemic Forms

X-ray diffraction is the definitive method for elucidating the three-dimensional structure of molecules in a crystal. Studies on chiral pyrrolidinone derivatives have revealed substantial differences between their enantiopure and racemic crystalline forms. nih.gov For instance, an investigation into 3-ethyl-3-phenylpyrrolidin-2-one (EPP), a compound structurally related to 5-ethylpyrrolidin-2-one, demonstrated that the enantiopure and racemic forms have distinct supramolecular organizations and hydrogen-bonding patterns. nih.govmarquette.edu

Typically, the enantiopure form crystallizes in a chiral space group, while the racemate crystallizes in a centrosymmetric space group where both enantiomers are present in the unit cell. researchgate.net These packing differences can lead to notable variations in physical properties, as shown in the case of EPP where the melting points of the enantiomers are about 25°C higher than that of the racemate, implying lower aqueous solubility for the enantiopure form. marquette.edu This observation aligns with Wallach's rule, which posits that racemic crystals are often denser and more stable than their chiral counterparts due to more efficient packing. researchgate.net

Table 2: Illustrative Crystallographic Data Comparison for a Chiral Pyrrolidinone Derivative (3-Ethyl-3-phenylpyrrolidin-2-one)

| Parameter | Racemic Form (rac-EPP) | Enantiopure Form ((R)-EPP) |

|---|---|---|

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c (Centrosymmetric) | P2₁2₁2₁ (Chiral) |

| Melting Point (°C) | ~114-115 | ~139-140 |

| Density (g/cm³) | 1.18 | 1.20 |

| Hydrogen Bonding | Forms centrosymmetric hydrogen-bonded dimers. | Forms a helical chain of hydrogen-bonded molecules. |

Data derived from studies on 3-ethyl-3-phenylpyrrolidin-2-one as an illustrative example. marquette.edu

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Complex Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation in solution. While standard ¹H and ¹³C NMR provide basic structural information, advanced multi-dimensional NMR experiments are necessary for assigning complex structures and stereochemistry. ipb.pt

For a molecule like this compound, several advanced NMR techniques are applicable:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other in the molecular structure.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon atoms to their attached protons, allowing for unambiguous assignment of ¹³C signals based on known ¹H signals. ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is crucial for piecing together the carbon skeleton and identifying quaternary carbons. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space interactions between protons that are close to each other, regardless of whether they are bonded. This is exceptionally powerful for determining stereochemistry and preferred conformations, such as the relative orientation of substituents on the pyrrolidinone ring. ipb.pt

Diffusion-ordered ¹H-NMR spectroscopy (DOSY) is another advanced technique that can provide insights into the hydrodynamic size of molecules and their conformation in solution by measuring diffusion coefficients. rsc.org

Infrared and Mass Spectrometric Characterization in Mechanistic Studies

Infrared (IR) spectroscopy and Mass Spectrometry (MS) are vital tools that provide complementary structural information, often used to monitor reactions and characterize products.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups within a molecule by detecting their characteristic vibrational frequencies. For this compound, key IR bands would include the N-H stretch and the amide C=O stretch of the lactam ring. The precise position of these bands can be sensitive to the molecule's environment. For example, differences in hydrogen bonding between polymorphic forms or between a solvated and non-solvated state can cause significant shifts in these vibrational frequencies, making IR a useful tool for studying solid-state packing and intermolecular interactions. marquette.edu

Mass Spectrometry (MS): MS provides the molecular weight of a compound with high accuracy (via High-Resolution MS) and offers structural clues through its fragmentation pattern. In electron ionization (EI-MS), this compound would produce a molecular ion peak corresponding to its mass. The subsequent fragmentation would likely involve cleavage of the ethyl group and characteristic ruptures of the pyrrolidinone ring. Product ion spectroscopy can be a powerful tool for distinguishing between isomers by analyzing the fragmentation of specific ions, which is particularly useful in the structural analysis of designer drugs with pyrrolidinone substructures. psu.edu

Analytical Methodologies for Enantiomeric Purity and Characterization in Research

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Resolution and Purity Assessment

Chiral High-Performance Liquid Chromatography (HPLC) stands as the principal technique for the separation and quantification of enantiomers. For (R)-5-Ethylpyrrolidin-2-one, the analytical approach is largely informed by the well-established methods for its enantiomer, Levetiracetam, which is (S)-α-ethyl-2-oxo-pyrrolidine acetamide. These methods are directly applicable to the resolution of the racemic mixture and the assessment of the enantiomeric excess of the (R)-enantiomer.

The core of chiral HPLC lies in the use of a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose, have demonstrated considerable success in resolving pyrrolidinone-based enantiomers.

Several research studies have outlined effective chiral HPLC methods for the enantiomeric separation of Levetiracetam and its (R)-enantiomer. nih.gov One common approach utilizes an amylose-based column, such as a Chiralpak AD-H, with a mobile phase consisting of a mixture of hexane (B92381) and isopropanol (B130326). nih.gov In one such validated method, a mobile phase of hexane and isopropanol in a 90:10 (v/v) ratio at a flow rate of 1.0 mL/min achieved a resolution factor of not less than 7 between the enantiomers. nih.gov Interestingly, in this normal-phase method, the unwanted (R)-enantiomer eluted before the (S)-enantiomer. nih.gov

Alternatively, reversed-phase chiral HPLC methods have also been developed. A method using a Chiralpak-AD RH column with a mobile phase of water and acetonitrile (B52724) (80:20, v/v) at a flow rate of 0.5 mL/min has been shown to be effective, providing a resolution of over 1.5. researchgate.net Another approach employs a chiral-α1-acid glycoprotein (B1211001) (AGP) column with an isocratic mobile phase of phosphate (B84403) buffer (pH 7.0) at a flow rate of 0.7 mL/min, allowing for rapid separation in under 5 minutes. nih.govoup.com Detection for these methods is typically performed using a UV detector, with wavelengths set around 210 nm. nih.govoup.com

The limit of detection (LOD) and limit of quantification (LOQ) are critical parameters for assessing the purity of the target enantiomer. For the (R)-enantiomer, LOD and LOQ values have been reported to be as low as 900 ng/mL and 2250 ng/mL, respectively, for a 10 µL injection volume in a normal-phase system. nih.gov In a more sensitive reversed-phase system with fluorescence detection following derivatization, the LOD and LOQ for the (R)-enantiomer were found to be 0.02 µg/mL and 0.06 µg/mL, respectively.

| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection | Resolution (Rs) | Reference |

|---|---|---|---|---|---|

| Chiralpak AD-H (amylose-based) | Hexane:Isopropanol (90:10, v/v) | 1.0 | UV | > 7 | nih.gov |

| Chiralpak-AD RH (amylose-based) | Water:Acetonitrile (80:20, v/v) | 0.5 | UV | > 1.5 | researchgate.net |

| Chiral-α1-acid glycoprotein (AGP) | Phosphate Buffer (pH 7.0) | 0.7 | UV (210 nm) | Not specified | nih.govoup.com |

| C18 (with pre-column derivatization) | Ammonium (B1175870) Acetate (20 mM, pH 7.3):Methanol (55:45) | 1.0 | Fluorescence (λex = 330 nm, λem = 450 nm) | > 2 |

Development of Other Chromatographic and Spectroscopic Methods for Quantitative Analysis in Research Contexts

Beyond chiral HPLC, other chromatographic and spectroscopic techniques can be developed for the quantitative analysis of this compound in research contexts. These methods are particularly useful for analyzing the compound in complex matrices or for providing complementary information.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of pyrrolidinone derivatives, including N-ethyl-2-pyrrolidone, GC-MS methods have been developed. researchgate.net A typical method involves sample preparation, which may include a purification step like solid-phase extraction (SPE) to remove interferences from the sample matrix. researchgate.net The separation is then performed on a capillary GC column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS). The mass spectrometer serves as a highly selective and sensitive detector, allowing for the identification and quantification of the target analyte based on its mass spectrum. dergipark.org.trmdpi.com

High-Performance Thin-Layer Chromatography (HPTLC) offers a simpler, more cost-effective, and high-throughput alternative for quantitative analysis. nih.gov For the analysis of related pyrrolidinone-containing compounds, HPTLC methods have been successfully developed and validated. researchgate.net The method involves applying the sample to an HPTLC plate (e.g., silica (B1680970) gel 60F254), followed by development with a suitable mobile phase. For instance, a mobile phase for a related compound consisted of a mixture of ethyl acetate, chloroform, toluene, and methanol. researchgate.net After development, the plate is dried and the separated spots are quantified using a densitometer at a specific wavelength. researchgate.net For compounds lacking a strong chromophore, derivatization with a reagent like ninhydrin (B49086) can be employed to produce a colored spot that can be measured at an appropriate wavelength (e.g., 500 nm). sphinxsai.com

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the structural characterization of this compound. rsc.orgnih.gov ¹H-NMR and ¹³C-NMR provide detailed information about the molecular structure, while IR spectroscopy helps in identifying the functional groups present in the molecule. mdpi.com While these techniques are primarily used for qualitative analysis and structural elucidation, quantitative NMR (qNMR) can be employed for determining the concentration of the compound with a high degree of accuracy by integrating the signal of a specific proton against a known concentration of an internal standard.

The development of these analytical methodologies is crucial for ensuring the quality, purity, and proper characterization of this compound in research applications. The choice of method will depend on the specific requirements of the analysis, such as the need for enantiomeric separation, the complexity of the sample matrix, and the desired level of sensitivity and throughput.

| Technique | Stationary/Mobile Phase or Key Parameters | Detection | Application | Reference |

|---|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Capillary Column (e.g., HP-5MS); Helium carrier gas | Mass Spectrometry (MS) | Quantitative analysis of volatile derivatives | researchgate.netdergipark.org.tr |

| High-Performance Thin-Layer Chromatography (HPTLC) | Silica Gel 60F254; Mobile phase (e.g., Ethyl acetate:Chloroform:Toluene:Methanol) | Densitometry (UV or post-derivatization) | Quantitative analysis and purity control | researchgate.netsphinxsai.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Appropriate deuterated solvent | ¹H, ¹³C nuclei detection | Structural elucidation and quantitative analysis (qNMR) | nih.gov |

| Infrared (IR) Spectroscopy | KBr disc or other suitable medium | IR absorption | Functional group identification | rsc.org |

Future Research Directions and Unaddressed Challenges in R 5 Ethylpyrrolidin 2 One Chemistry

Development of More Efficient and Sustainable Synthetic Routes for Chiral Pyrrolidinones

A primary challenge in the synthesis of chiral pyrrolidinones, including (R)-5-Ethylpyrrolidin-2-one, lies in the development of efficient, cost-effective, and environmentally benign synthetic methodologies. scirea.org Current research is geared towards greener approaches that minimize waste and energy consumption. chiralpedia.com

Key areas of future research include:

Catalytic Asymmetric Synthesis: There is a continuous need for novel and more efficient catalytic systems for the asymmetric synthesis of substituted chiral pyrrolidinones. mdpi.com This includes the development of organocatalysts, transition-metal catalysts, and biocatalysts that can achieve high enantioselectivity and diastereoselectivity under mild conditions. mdpi.comacs.org For instance, the use of enzymes, such as imine reductases, in non-conventional solvents like deep eutectic systems, presents a promising avenue for sustainable synthesis. researchgate.net

Multicomponent Reactions (MCRs): MCRs offer an atom-economical and efficient way to construct complex pyrrolidinone scaffolds in a single step from simple starting materials. tandfonline.comresearchgate.net Further exploration of novel MCRs, potentially assisted by microwave irradiation or ultrasound, could lead to rapid access to diverse libraries of chiral pyrrolidinones. nih.govtandfonline.com

Flow Chemistry: The application of continuous flow technologies can enhance reaction efficiency, improve safety, and facilitate the scaling up of pyrrolidinone synthesis. scirea.org Integrating flow chemistry with catalytic asymmetric methods is a particularly promising direction.

| Synthetic Strategy | Advantages | Future Research Focus |

| Catalytic Asymmetric Synthesis | High enantioselectivity, mild reaction conditions. | Development of novel organo-, bio-, and transition-metal catalysts. |

| Multicomponent Reactions | Atom economy, operational simplicity, rapid access to molecular diversity. | Discovery of new MCRs and application of enabling technologies (microwaves, ultrasound). |

| Flow Chemistry | Improved efficiency, safety, and scalability. | Integration with asymmetric catalysis for continuous manufacturing. |

Exploration of Novel Reactivity and Transformation Pathways of 5-Ethylpyrrolidin-2-one derivatives

While the fundamental reactivity of the pyrrolidinone core is well-understood, there is still significant scope for exploring novel transformations and functionalizations of derivatives like 5-Ethylpyrrolidin-2-one. Such explorations could unlock new synthetic possibilities and lead to the creation of molecules with unique properties.

Future research in this area could focus on:

C-H Functionalization: Direct functionalization of C-H bonds is a powerful strategy for streamlining synthetic routes. Developing methods for the selective C-H functionalization of the pyrrolidinone ring would provide a more direct route to complex derivatives, bypassing the need for pre-functionalized starting materials.

Ring-Opening and Ring-Expansion Reactions: Investigating novel ring-opening and ring-expansion reactions of 5-Ethylpyrrolidin-2-one could lead to the synthesis of other important classes of nitrogen-containing heterocycles.

Cascade Reactions: Designing and implementing cascade reactions that involve the pyrrolidinone scaffold can lead to the rapid construction of complex molecular architectures from simple precursors. For example, a recently developed one-pot process involving a Smiles-Truce rearrangement allows for the synthesis of densely functionalized pyrrolidinones. acs.org

Advanced Applications in Material Science or Emerging Fields based on Pyrrolidinone Scaffolds

The unique properties of the pyrrolidinone scaffold make it an attractive candidate for applications beyond its traditional role in medicinal chemistry. Future research is expected to explore the potential of pyrrolidinone-based materials in various advanced and emerging fields.

Potential application areas include:

Polymer Chemistry: Polyvinylpyrrolidone (PVP), a polymer derived from the pyrrolidinone monomer N-vinylpyrrolidinone, is already widely used in biomedical applications due to its biocompatibility and water solubility. researchgate.net Future work could focus on developing novel pyrrolidinone-based polymers with tailored properties for applications in drug delivery, tissue engineering, and diagnostics. researchgate.net

Material Science: The pyrrolidinone moiety can be incorporated into larger molecular frameworks to create materials with interesting optical, electronic, or self-assembly properties. For instance, pyrrolidinone derivatives could be used as building blocks for chiral covalent organic frameworks (CCOFs), which have potential applications in asymmetric catalysis and chiral separations. nih.gov

Nanotechnology: Pyrrolidinone-based molecules can act as stabilizing agents or functional ligands in the synthesis of nanoparticles. For example, N-methyl-2-pyrrolidone (NMP) has been used as a solvent and reducing agent in the formation of gold nanostructures. nih.gov

| Application Area | Potential of Pyrrolidinone Scaffolds |

| Polymer Chemistry | Biocompatible and tunable polymers for drug delivery and tissue engineering. |

| Material Science | Building blocks for chiral materials with unique optical and electronic properties. |

| Nanotechnology | Stabilizing and functionalizing agents for the synthesis of nanoparticles. |

Deeper Understanding of Chiral Recognition and Supramolecular Organization of Pyrrolidinones

The chirality of this compound and other pyrrolidinone derivatives plays a crucial role in their biological activity and their interactions with other chiral molecules. A deeper understanding of these interactions at the molecular level is essential for rational drug design and the development of new chiral technologies.

Future research should aim to:

Elucidate Chiral Recognition Mechanisms: Employing a combination of experimental techniques (e.g., NMR spectroscopy, X-ray crystallography, circular dichroism) and computational modeling to study the non-covalent interactions that govern the recognition of chiral pyrrolidinones by biological receptors and other chiral molecules. mdpi.com

Investigate Supramolecular Assembly: Exploring the self-assembly of chiral pyrrolidinones into well-defined supramolecular structures, such as helices, sheets, and gels. This could lead to the development of new chiral materials with applications in sensing, catalysis, and separation.

Develop Chiral Sensors: Designing and synthesizing pyrrolidinone-based receptors that can selectively bind to and detect specific enantiomers of guest molecules. Porphyrin-based systems have shown promise in this area. mdpi.com

Integration of Machine Learning and Artificial Intelligence in Synthetic Route Design for Chiral Pyrrolidinones

The increasing complexity of modern drug molecules and the vastness of chemical space present significant challenges for traditional synthetic planning. chiralpedia.com Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate the discovery and synthesis of new chiral compounds. chiralpedia.com

The integration of ML and AI in pyrrolidinone chemistry could involve:

Retrosynthetic Analysis: Developing AI-powered tools that can propose novel and efficient synthetic routes to complex chiral pyrrolidinones. These tools can be trained on vast databases of chemical reactions to identify optimal synthetic pathways.

Catalyst and Reaction Optimization: Using ML algorithms to predict the performance of different catalysts and reaction conditions, thereby reducing the number of experiments required for optimization. nih.gov

Inverse Design: Employing AI-guided systems to design chiral molecules with specific desired properties. nih.govresearchgate.netresearchgate.net For example, an AI-chemist has been used to design chiral films with targeted chiroptical activities. nih.govresearchgate.netresearchgate.net This approach could be used to design novel pyrrolidinone derivatives with enhanced biological activity or material properties.

The application of AI in nanophotonic design has also shown promise for creating chiral nanostructures with enhanced detection signals for biomolecules. oejournal.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.